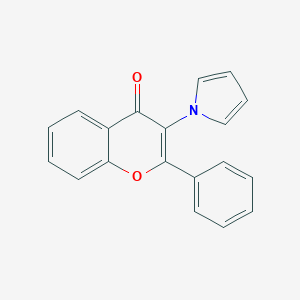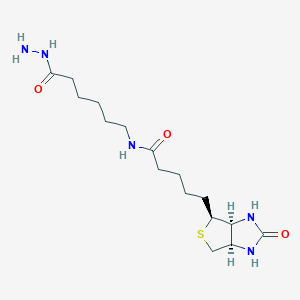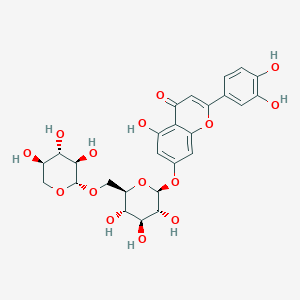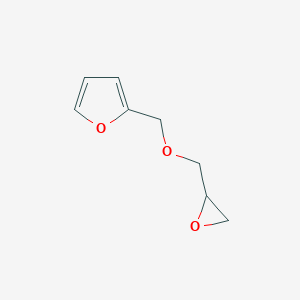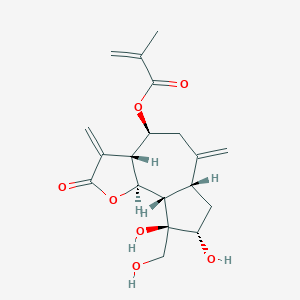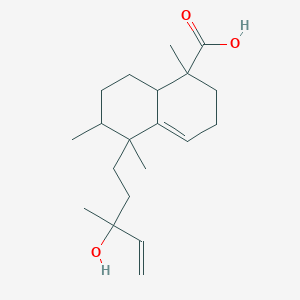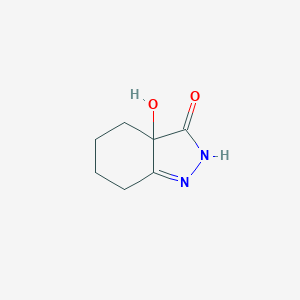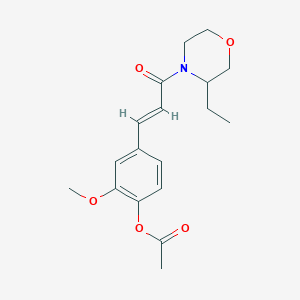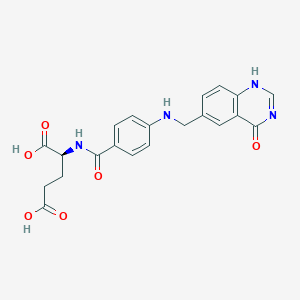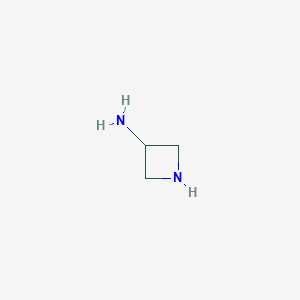
Azetidin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Azetidin-3-amines can be challenging but has been achieved through straightforward methodologies. A single-step synthesis starting from bench-stable, commercial materials has been presented, showing moderate to high yields with secondary amines and moderate to low yields with primary amines (Wang & Duncton, 2020). Additionally, palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions has been developed, highlighting the use of unactivated C(sp3)-H bonds as functional groups in organic synthesis (He et al., 2012).
Molecular Structure Analysis
Azetidin-3-amines are characterized by their strained four-membered nitrogen heterocycle, which has not been found in nature but serves as versatile substrates for the synthesis of functionalized azetidines (Ye, He, & Zhang, 2011). The molecular structure allows for a range of reactivities and is a key aspect of their utility in chemistry.
Chemical Reactions and Properties
Azetidin-3-amines participate in a variety of chemical reactions. The reaction of 1-t-butylazetidinyl-3 tosylate with amines and mercaptans has been studied, producing 3-amino and 3-mercapto-azetidine derivatives, with ring cleavage observed under certain conditions (Chen, Kato, & Ohta, 1968). Furthermore, azetidin-3-ones from (S)-α-amino acids and their reactions with nucleophiles have been explored, offering a route to new amino-alcohol and amino-acid derivatives (Podlech & Seebach, 1995).
Physical Properties Analysis
The physical properties of Azetidin-3-amines, such as solubility, melting point, and boiling point, are essential for their practical application in synthesis and drug design. However, specific studies focused exclusively on these properties were not highlighted in the papers retrieved, indicating a potential gap in the literature.
Chemical Properties Analysis
Azetidin-3-amines exhibit unique chemical properties due to their strained nitrogen-containing four-membered ring. This strain impacts their reactivity, making them valuable intermediates in organic synthesis. Their chemical properties facilitate the formation of diverse compounds, including those with biological activity (Sharma, Maheshwari, & Bindal, 2013). Additionally, the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael addition demonstrates their versatility (Gudelis et al., 2023).
Applications De Recherche Scientifique
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
-
Organic Synthesis and Medicinal Chemistry : Azetidines are used in the synthesis of various organic compounds due to their unique reactivity . They are also used in medicinal chemistry for the development of new drugs .
-
Biosynthesis of Natural Products : Azetidines are found in some natural products. The biosynthetic mechanisms of naturally occurring azetidines are still being researched .
-
Synthesis of Heterocyclic Amino Acid Derivatives : Azetidines are used in the synthesis of new heterocyclic amino acid derivatives .
-
Drug Discovery : Azetidines are used as motifs in drug discovery . Their unique reactivity and stability make them suitable for the development of new drugs .
-
Polymerization : Azetidines are used in the polymerization process . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
-
Chiral Templates : Azetidines are used as chiral templates in organic synthesis . The use of chiral templates can help control the stereochemistry of the resulting compounds .
-
Synthesis of New Amino Acid Derivatives : Azetidines are used in the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates .
-
Functionalization of Azetidines : Azetidines are used in various functionalization reactions. The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .
-
Development of Future Macromolecular Architectures : This comprehensive review on the polymerization of aziridine and azetidine monomers will provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .
Orientations Futures
Propriétés
IUPAC Name |
azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c4-3-1-5-2-3/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPKMJDUXJFKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363972 | |
| Record name | Azetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-amine | |
CAS RN |
102065-86-1 | |
| Record name | Azetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



